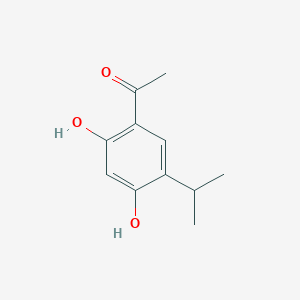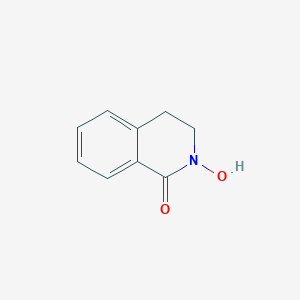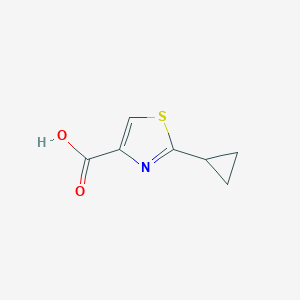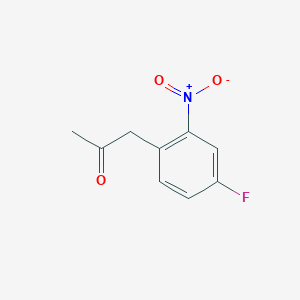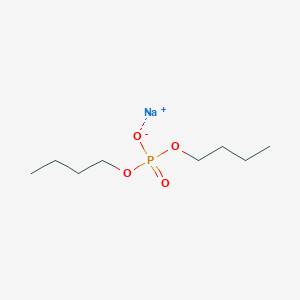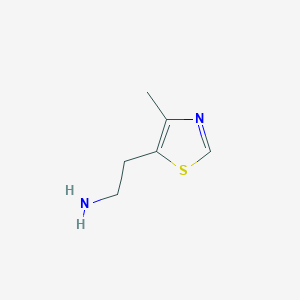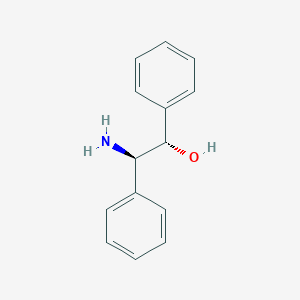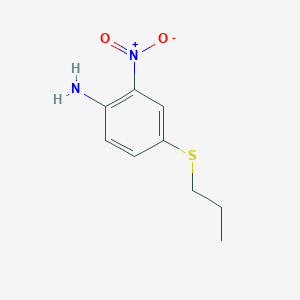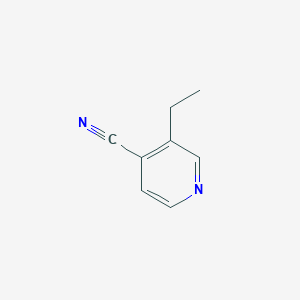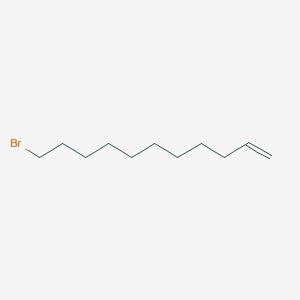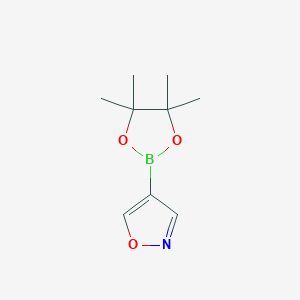
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is an organoboron compound that has been studied for its potential applications in the fields of organic synthesis, pharmacology, and medicinal chemistry. This compound is a versatile reagent that can be used in a variety of reactions, including oxidation, reduction, alkylation, and condensation. Additionally, this compound has been studied for its potential applications in the areas of biochemical and physiological effects. In
Scientific Research Applications
Organic Synthesis
- Summary of Application : “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . It is an important intermediate in organic synthesis .
- Methods of Application : The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal of the title compound is measured by X-ray diffraction and is subjected to the crystallographic and conformational analysis .
- Results or Outcomes : The molecular structure optimized by Density Functional Theory (DFT) is consistent with the crystal structure determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compound are further investigated by DFT, revealing molecular structure characteristics and molecular conformations .
Drug Development
- Summary of Application : Boronic acid compounds, such as “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole”, are usually used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .
- Methods of Application : In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Results or Outcomes : Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . They are also used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Synthesis of Biologically Active Compounds
- Summary of Application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application : The compound was synthesized through a three-step substitution reaction, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes : The successful synthesis of the compound provides a pathway for the development of biologically active compounds .
Synthesis of Novel Copolymers
- Summary of Application : It is employed in the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves polymerization reactions .
- Results or Outcomes : The successful synthesis of these novel copolymers can lead to new materials with unique optical and electrochemical properties .
Synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Summary of Application : This compound is used in the synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate .
- Methods of Application : The synthesis involves reactions with pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .
- Results or Outcomes : The successful synthesis of this compound provides a pathway for the development of other complex organic compounds .
Synthesis of N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Summary of Application : This compound is used in the synthesis of N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves substitution reactions .
- Results or Outcomes : The successful synthesis of this compound provides a pathway for the development of other complex organic compounds .
Synthesis of 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Summary of Application : This compound is used in the synthesis of 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves substitution reactions .
- Results or Outcomes : The successful synthesis of this compound provides a pathway for the development of other complex organic compounds .
Suzuki-Miyaura Cross-Coupling Reactions
- Summary of Application : This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes : The successful execution of these reactions can lead to the synthesis of various biologically active compounds .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCICYRNWIGDQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585938 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
CAS RN |
928664-98-6 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



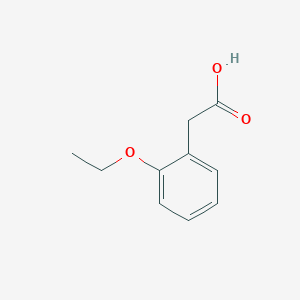
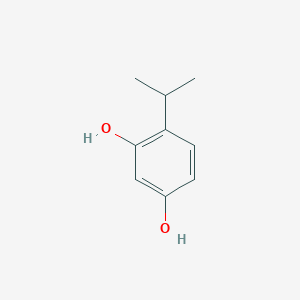
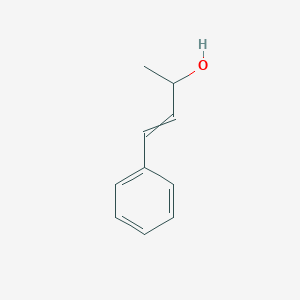
![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)
